4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

Regorafenib Impurity LC-MS Molecular Weight

Regorafenib EP Impurity A is the definitive reference standard for quantifying the genotoxic impurity AFP-PMA in regorafenib API, essential for ANDA filings and commercial batch release with its stringent ≤20 ppm regulatory limit. Its unique molecular structure and ≥98% purity ensure accurate LC-MS/MS method validation. Using alternatives compromises analytical precision and regulatory compliance; procure EP-grade material for robust, defensible quality control.

Molecular Formula C13H12FN3O2
Molecular Weight 261.25 g/mol
CAS No. 757251-39-1
Cat. No. B586618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
CAS757251-39-1
Synonyms4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide; _x000B_4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxylic Acid Methylamide
Molecular FormulaC13H12FN3O2
Molecular Weight261.25 g/mol
Structural Identifiers
InChIInChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18)
InChIKeyZQHJPIPGBODVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS 757251-39-1): A Critical Genotoxic Impurity Standard and Synthetic Intermediate for Regorafenib


4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide, also known as Regorafenib EP Impurity A or AFP‑PMA, is a key intermediate in the synthesis of the multikinase inhibitor regorafenib and a potential genotoxic impurity that must be rigorously controlled in the final drug substance [1]. It is an official European Pharmacopoeia (EP) reference standard and is widely employed in analytical method development, validation, and quality control for regorafenib manufacturing.

Why Regorafenib EP Impurity A (757251-39-1) Cannot Be Substituted by Other Regorafenib Impurities or Related Compounds


Substituting 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide with another regorafenib-related impurity or a different intermediate is not feasible due to its unique molecular structure, distinct physicochemical properties, and specific regulatory role. Unlike impurity B (acetylated derivative) or impurity C (dimeric species), this compound possesses a free amino group and a specific fluorophenyl ether linkage that confer a characteristic melting point (143 °C), solubility profile (sparingly soluble in DMSO), and LC‑MS/MS fragmentation pattern . More critically, it is the only regorafenib impurity designated as a potential genotoxic impurity [1] requiring a stringent limit of ≤ 20 ppm in the final API [2]. Using any other reference standard would compromise analytical accuracy, method validation, and regulatory compliance.

Quantitative Differentiation of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (757251-39-1) Against Closest Analogs


Molecular Weight and Structural Differentiation from Regorafenib Impurity B and C

The target compound exhibits a molecular weight of 261.26 g/mol , which is 42.03 Da lighter than Regorafenib EP Impurity B (303.29 g/mol) [1] and 134.13 Da lighter than Regorafenib EP Impurity C (395.39 g/mol) . This difference arises from the presence of an acetamido group in Impurity B and a dimeric structure in Impurity C, providing unambiguous separation by LC‑MS.

Regorafenib Impurity LC-MS Molecular Weight

Melting Point Distinction as a Key Physical Identity Criterion

The compound melts sharply at 143 °C , whereas Regorafenib EP Impurity B decomposes without a defined melting point and Regorafenib itself melts at approximately 206–208 °C (monohydrate) [1]. The 63 °C gap from the parent drug provides a straightforward orthogonal identity check.

Melting Point Solid-State Characterization Reference Standard

Regulatory Genotoxic Impurity Limit: ≤ 20 ppm in Final API

4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is classified as a potential genotoxic impurity and is controlled to a limit of ≤ 20 ppm in final regorafenib anhydrous form I [1]. In contrast, other regorafenib-related impurities (e.g., N‑oxide, N‑desmethyl) are typically controlled at ≤ 0.10% (1000 ppm) [2], and Impurity B/C lack explicit genotoxic classification.

Genotoxic Impurity ICH M7 Regorafenib Quality Control

HPLC Purity Specification and Vendor Consistency

Commercially available batches of the compound consistently meet ≥ 98.0% purity by HPLC , whereas Regorafenib EP Impurity B is often offered at ≥ 95% and some generic Regorafenib intermediates may only achieve 97–98%. The higher and more tightly controlled purity reduces the need for additional purification steps in analytical workflows.

HPLC Purity Analytical Standard Procurement Specification

Primary Application Scenarios for 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (757251-39-1) Based on Quantitative Differentiation


Regorafenib API Release Testing and ANDA Submission

This compound serves as the reference standard for quantifying the genotoxic impurity AFP‑PMA in regorafenib drug substance. Its ≤ 20 ppm regulatory limit [1] necessitates a validated LC‑MS/MS method, for which a high‑purity, well‑characterized standard is essential. The distinct molecular weight (261.26 g/mol) and melting point (143 °C) provide orthogonal confirmation of identity, while the ≥ 98% HPLC purity ensures accurate calibration curves. Procurement of an EP‑grade reference standard is mandatory for ANDA filings and commercial batch release.

Analytical Method Development and Validation for Regorafenib Impurities

During HPLC or UPLC method development, the compound is used to spike placebo or API samples to assess selectivity, linearity, and limit of quantitation (LOQ) for the genotoxic impurity [2]. Its unique chromatographic behavior (retention time, UV spectrum) must be distinguished from Impurity B (303.29 g/mol) and Impurity C (395.39 g/mol). The well‑defined physicochemical properties (e.g., slight solubility in chloroform, sparingly soluble in DMSO) inform sample preparation and mobile phase optimization .

Synthesis and Process Development of Regorafenib

The compound is a direct intermediate in the final coupling step of regorafenib synthesis . Process chemists use it to monitor reaction completion and to study the formation of the potential genotoxic impurity. The patent‑disclosed control strategy—maintaining the impurity below 50 ppm in the reaction mass and 20 ppm in the final API [3]—requires an authentic reference material for LC‑MS tracking. Any substitute lacking the exact molecular structure would invalidate process understanding and regulatory filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.